molecular formula C22H27N3O5S B262305 2-({[4-(acetylamino)phenyl]sulfonyl}-4-methoxyanilino)-N-cyclopentylacetamide

2-({[4-(acetylamino)phenyl]sulfonyl}-4-methoxyanilino)-N-cyclopentylacetamide

カタログ番号 B262305
分子量: 445.5 g/mol
InChIキー: XRIVPGYPCNWNMS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-({[4-(acetylamino)phenyl]sulfonyl}-4-methoxyanilino)-N-cyclopentylacetamide is a compound commonly known as BAY 43-9006 or Sorafenib. It is a small molecule inhibitor that targets multiple kinases involved in cell proliferation and angiogenesis. Sorafenib was first approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma (RCC) and later for hepatocellular carcinoma (HCC).

作用機序

Sorafenib inhibits the activity of multiple kinases involved in cell proliferation and angiogenesis. It inhibits the activity of Raf-1, B-Raf, and other kinases in the MAPK/ERK pathway, which is essential for cell growth and proliferation. Sorafenib also inhibits the activity of VEGFR-2 and VEGFR-3, which are involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. By inhibiting angiogenesis, Sorafenib can prevent the growth and spread of tumors.
Biochemical and Physiological Effects:
Sorafenib has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the growth and proliferation of cancer cells by blocking the activity of kinases involved in cell signaling pathways. Sorafenib has been found to decrease the expression of vascular endothelial growth factor (VEGF), a protein that promotes angiogenesis. By inhibiting VEGF, Sorafenib can prevent the growth and spread of tumors.

実験室実験の利点と制限

Sorafenib has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for its target kinases, making it a potent inhibitor. Sorafenib has also been extensively studied and has a well-established mechanism of action. However, Sorafenib also has some limitations. It is not a selective inhibitor and can inhibit the activity of other kinases that are not involved in cancer progression. This can lead to off-target effects and potentially unwanted side effects.

将来の方向性

There are several future directions for Sorafenib research. One direction is to develop more selective inhibitors that target specific kinases involved in cancer progression. Another direction is to investigate the use of Sorafenib in combination with other anticancer agents to enhance its efficacy. Additionally, Sorafenib could be used in combination with immunotherapy to enhance the immune system's ability to fight cancer. Finally, Sorafenib could be investigated for its potential use in other types of cancer, such as lung cancer and colorectal cancer.

合成法

The synthesis of Sorafenib involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-aminophenol in the presence of sodium hydroxide to form 4-(4-aminophenoxy)-3-nitrobenzoic acid. This intermediate is then reacted with acetic anhydride to yield 4-(acetylamino)phenyl 4-(4-aminophenoxy)-3-nitrobenzoate. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting compound is then reacted with 4-methoxyaniline and cyclopentylacetyl chloride to yield Sorafenib.

科学的研究の応用

Sorafenib has been extensively studied for its anti-tumor activity and has shown promising results in preclinical and clinical studies. It has been found to inhibit the activity of multiple kinases such as Raf-1, B-Raf, VEGFR-2, VEGFR-3, PDGFR-β, Flt-3, c-KIT, and RET. Sorafenib's ability to target multiple kinases makes it an effective anticancer agent.

特性

製品名

2-({[4-(acetylamino)phenyl]sulfonyl}-4-methoxyanilino)-N-cyclopentylacetamide

分子式

C22H27N3O5S

分子量

445.5 g/mol

IUPAC名

2-(N-(4-acetamidophenyl)sulfonyl-4-methoxyanilino)-N-cyclopentylacetamide

InChI

InChI=1S/C22H27N3O5S/c1-16(26)23-18-7-13-21(14-8-18)31(28,29)25(19-9-11-20(30-2)12-10-19)15-22(27)24-17-5-3-4-6-17/h7-14,17H,3-6,15H2,1-2H3,(H,23,26)(H,24,27)

InChIキー

XRIVPGYPCNWNMS-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCC2)C3=CC=C(C=C3)OC

正規SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCC2)C3=CC=C(C=C3)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。